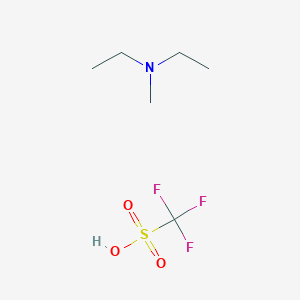
10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane is a chemical compound with the molecular formula C16H34O5Si and a molecular weight of 334.52 g/mol . It is characterized by the presence of a dioxolane ring and a trimethoxysilane group, which contribute to its unique chemical properties.
准备方法
The synthesis of 10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane typically involves the reaction of 10-bromodecanol with 1,3-dioxolane in the presence of a base to form the intermediate 10-(1,3-dioxolan-2-yl)decanol. This intermediate is then reacted with trimethoxysilane under appropriate conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilane group can be hydrolyzed in the presence of water to form silanols, which can further condense to form siloxane bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethoxysilane group is replaced by other nucleophiles.
Oxidation and Reduction: The dioxolane ring can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.
科学研究应用
10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of functionalized silanes and siloxanes, which are important in materials science and surface chemistry.
Biology: The compound is used in the modification of biomolecules and surfaces to study biological interactions and processes.
作用机制
The mechanism of action of 10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane involves the hydrolysis of the trimethoxysilane group to form silanols, which can then condense to form siloxane bonds. This process is crucial in the formation of stable, cross-linked networks in coatings and adhesives. The dioxolane ring can also participate in various chemical reactions, contributing to the compound’s versatility .
相似化合物的比较
10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane can be compared with other similar compounds, such as:
10-(1,3-dioxolan-2-yl)decyl-dimethoxymethylsilane: This compound has a similar structure but with a dimethoxymethylsilane group instead of a trimethoxysilane group, leading to different reactivity and applications.
10-(1,3-dioxolan-2-yl)decyl-triethoxysilane: This compound has a triethoxysilane group, which affects its hydrolysis and condensation behavior compared to the trimethoxysilane group.
The uniqueness of this compound lies in its combination of a dioxolane ring and a trimethoxysilane group, which imparts distinct chemical properties and a wide range of applications.
属性
IUPAC Name |
10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O5Si/c1-17-22(18-2,19-3)15-11-9-7-5-4-6-8-10-12-16-20-13-14-21-16/h16H,4-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAFKLOZAKNYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCC1OCCO1)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)




![chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline](/img/structure/B6310321.png)



